2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
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Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.298. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide and its derivatives are primarily utilized in the synthesis of various heterocyclic compounds, a class of compounds with a ring structure composed of at least two different elements as members of the ring(s). This compound acts as a precursor in chemical reactions leading to the formation of polyheterocyclic ring systems, exhibiting potential for diverse applications in medicinal chemistry and materials science.
Polyheterocyclic Ring Systems Construction
Abdel‐Latif et al. (2019) outlined the use of a related compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor for constructing new polyheterocyclic ring systems. These systems are synthesized through reactions with various reagents, leading to the formation of derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine-based heterocycles. These synthesized compounds were characterized and evaluated for their in vitro antibacterial properties, demonstrating the compound's significance in developing new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Synthesis of Novel Heterocyclic Compounds
Bondock et al. (2008) reported the use of a similar compound, 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, as a key intermediate in synthesizing new heterocycles. These heterocycles, including pyrazolo[3,4-d]triazine and pyrazolo[1,5-a]pyrimidines, were characterized and tested as antimicrobial agents, indicating the compound's relevance in developing new drugs with antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Isoxazolines and Isoxazoles Synthesis
Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, using a derivative of the compound as an intermediate. These reactions lead to the formation of various new compounds, indicating the utility of the compound in constructing diverse heterocyclic compounds with potential applications in medicinal chemistry (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-7-11(2)17(16-10)9-13(18)15-8-12-5-3-4-6-14-12/h3-7H,8-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIDZUCUAHLHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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